![molecular formula C12H17N3O5S B2719064 N-((1,1-dioxidotetrahydrothiophen-3-yl)methyl)-3-(2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)propanamide CAS No. 1226443-71-5](/img/structure/B2719064.png)
N-((1,1-dioxidotetrahydrothiophen-3-yl)methyl)-3-(2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-((1,1-dioxidotetrahydrothiophen-3-yl)methyl)-3-(2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)propanamide is a useful research compound. Its molecular formula is C12H17N3O5S and its molecular weight is 315.34. The purity is usually 95%.
BenchChem offers high-quality N-((1,1-dioxidotetrahydrothiophen-3-yl)methyl)-3-(2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)propanamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-((1,1-dioxidotetrahydrothiophen-3-yl)methyl)-3-(2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)propanamide including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Characterization
The compound has been synthesized through various chemical reactions, involving steps like cyclization and coupling reactions, to explore its potential in different fields such as herbicidal activity and drug discovery. For example, the synthesis of similar compounds has shown to be effective in herbicidal activity, with specific crystallographic data provided for detailed structural analysis (Liu et al., 2008). Additionally, derivatives of this compound have been evaluated for their potential as hybrid anticonvulsant agents, merging chemical fragments of well-known antiepileptic drugs to create new therapeutic options (Kamiński et al., 2015).
Mechanistic Studies
Research on the mechanistic aspects of the reactions involving N-((1,1-dioxidotetrahydrothiophen-3-yl)methyl)-3-(2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)propanamide and related compounds has provided insights into their potential interactions and modifications, such as with methylglyoxal, leading to the formation of advanced glycation end-products. These studies are crucial for understanding the compound's role in biological systems and its implications in diseases like diabetes and neurodegenerative disorders (Nemet et al., 2006).
Biological Applications
The compound and its derivatives have been explored for various biological applications, including as potential anticonvulsants. For instance, a study synthesized a library of derivatives as new hybrid anticonvulsant agents, demonstrating the broad spectrum of activity across preclinical seizure models, indicating the compound's potential in epilepsy treatment (Kamiński et al., 2016).
Herbicidal Activity
Herbicidal activity is another significant application of derivatives of this compound, where novel N-{5-[2-(4,6-dimethoxy-pyrimidin-2-yloxy)-phenyl]-[1,3,4]thiadiazol-2-yl}2-aroxy-propanamides have been synthesized and shown moderate to good selective herbicidal activity against certain plant species, suggesting its potential use in agricultural sciences (Liu & Shi, 2014).
properties
IUPAC Name |
3-(2,4-dioxopyrimidin-1-yl)-N-[(1,1-dioxothiolan-3-yl)methyl]propanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17N3O5S/c16-10(13-7-9-3-6-21(19,20)8-9)1-4-15-5-2-11(17)14-12(15)18/h2,5,9H,1,3-4,6-8H2,(H,13,16)(H,14,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XOPINOYFQBEARW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CS(=O)(=O)CC1CNC(=O)CCN2C=CC(=O)NC2=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17N3O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-((1,1-dioxidotetrahydrothiophen-3-yl)methyl)-3-(2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)propanamide |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.